![molecular formula C16H11N3O5 B4191530 6-nitro-2-oxo-N-(4-pyridinylmethyl)-2H-chromene-3-carboxamide](/img/structure/B4191530.png)
6-nitro-2-oxo-N-(4-pyridinylmethyl)-2H-chromene-3-carboxamide
Overview
Description
6-nitro-2-oxo-N-(4-pyridinylmethyl)-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NOCC and belongs to the class of chromene derivatives. It has been studied extensively due to its unique chemical structure and potential biological activities.
Mechanism of Action
The mechanism of action of NOCC is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. Studies have also suggested that NOCC may induce apoptosis (programmed cell death) in cancer cells by activating a specific pathway.
Biochemical and Physiological Effects:
NOCC has been shown to exhibit various biochemical and physiological effects. Studies have suggested that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels). It has also been shown to exhibit anti-inflammatory and antiviral activities. Additionally, NOCC has been shown to modulate certain signaling pathways that are involved in cellular processes such as cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using NOCC in lab experiments is its potential to exhibit various biological activities. This makes it a promising candidate for drug development and other biomedical applications. However, the limitations of using NOCC in lab experiments include its potential toxicity and limited availability.
Future Directions
There are several future directions for the study of NOCC. One of the potential directions is to further investigate its mechanism of action and cellular targets. This can help in the development of more effective drugs that target specific cellular processes. Another potential direction is to study the pharmacokinetics and pharmacodynamics of NOCC in vivo. This can help in understanding its potential applications in various diseases. Additionally, further studies can be conducted to investigate the potential of NOCC as a therapeutic agent for various diseases such as cancer and viral infections.
Conclusion:
In conclusion, NOCC is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and potential biological activities make it a promising candidate for drug development and other biomedical applications. Further studies are required to fully understand its mechanism of action and potential applications in various diseases.
Scientific Research Applications
NOCC has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. Studies have also shown that NOCC can inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase, which are involved in various cellular processes.
properties
IUPAC Name |
6-nitro-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c20-15(18-9-10-3-5-17-6-4-10)13-8-11-7-12(19(22)23)1-2-14(11)24-16(13)21/h1-8H,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDVGMVRNQJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2-oxo-N-(4-pyridinylmethyl)-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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